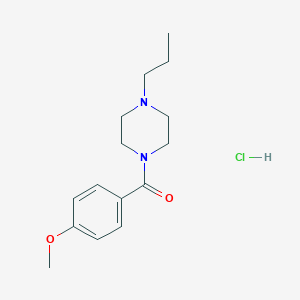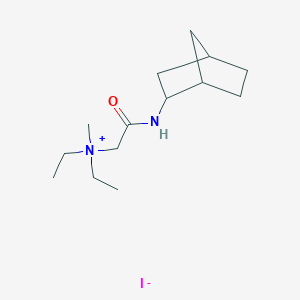![molecular formula C16H24O5 B025422 3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid CAS No. 105450-12-2](/img/structure/B25422.png)
3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta-17-Tetranorprostaglandin E1, also known as 7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid, is a metabolite of prostaglandin E1. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Delta-17-Tetranorprostaglandin E1 is involved in various biological processes and has significant implications in medical and scientific research .
Métodos De Preparación
The preparation of delta-17-Tetranorprostaglandin E1 involves several synthetic routes. One common method includes the use of prostaglandin E1 as a starting material. The synthetic route typically involves multiple steps, including oxidation and reduction reactions, to achieve the desired compound. Industrial production methods often employ advanced techniques such as liquid-liquid extraction and nanoemulsion formulations to enhance the stability and bioavailability of the compound .
Análisis De Reacciones Químicas
Delta-17-Tetranorprostaglandin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of delta-17-Tetranorprostaglandin E1 can lead to the formation of different hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Delta-17-Tetranorprostaglandin E1 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying prostaglandin metabolism. In biology, it plays a role in understanding the physiological effects of prostaglandins on various tissues. In medicine, delta-17-Tetranorprostaglandin E1 is investigated for its potential therapeutic effects, particularly in the treatment of pulmonary arterial hypertension and other vascular diseases. Additionally, it has industrial applications in the formulation of pharmaceuticals and other bioactive compounds .
Mecanismo De Acción
The mechanism of action of delta-17-Tetranorprostaglandin E1 involves its interaction with specific prostaglandin receptors. Upon binding to these receptors, it activates various signaling pathways that lead to vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. The molecular targets include vascular smooth muscle cells and endothelial cells, which play a crucial role in maintaining vascular homeostasis .
Comparación Con Compuestos Similares
Delta-17-Tetranorprostaglandin E1 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other prostaglandin metabolites such as delta-17-Tetranorprostaglandin F2alpha and delta-17-Tetranorprostaglandin D2. These compounds share similar metabolic pathways but differ in their specific physiological effects and receptor affinities. Delta-17-Tetranorprostaglandin E1 is particularly noted for its potent vasodilatory effects and its role in modulating vascular inflammation .
Propiedades
Número CAS |
105450-12-2 |
|---|---|
Fórmula molecular |
C16H24O5 |
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C16H24O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h3-4,6-7,11-14,17-18H,2,5,8-10H2,1H3,(H,20,21)/b4-3-,7-6+/t11?,12-,13-,14-/m1/s1 |
Clave InChI |
JRYMJBMHPBGQQB-FZFLTDLBSA-N |
SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
SMILES isomérico |
CC/C=C\CC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |
SMILES canónico |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
Sinónimos |
7,11-DHKPA 7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid delta-17-tetranor-PGE1 delta-17-tetranorprostaglandin E1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
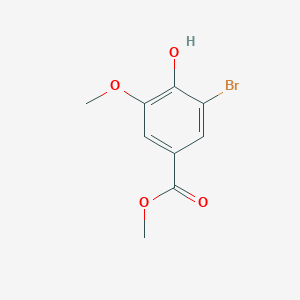
![7-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B25346.png)
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)

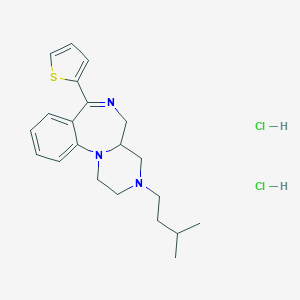
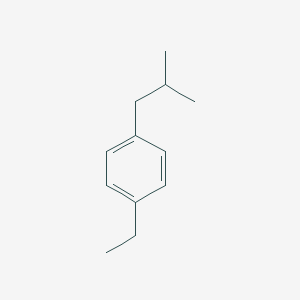

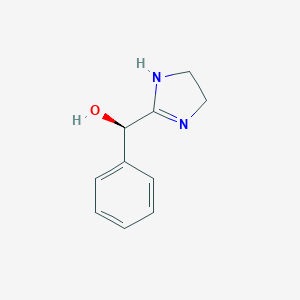
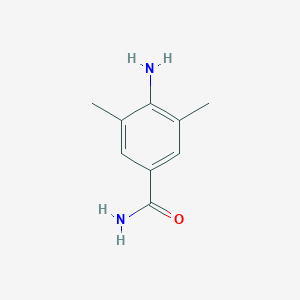
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
